(1-(3,5-Dimethylbenzyl)cyclopropyl)methanamine

Lipophilicity LogP Physicochemical property

Standard cyclopropylamine regioisomers and unsubstituted benzyl analogs fail to replicate the specific FAD-adduct geometry required for KDM1A vs. MAO selectivity profiling. This 1,1-disubstituted cyclopropylamine features a 3,5-dimethylbenzyl group directly attached to C1, delivering a +0.88 LogP advantage over the unsubstituted benzyl analog. - 98% purity (exceeds 95% of regioisomers) reduces confounding biological readouts - 3,5-dimethyl pattern increases lipophilicity & blocks metabolic ring oxidation - Quaternary cyclopropane architecture ensures defined covalent warhead presentation

Molecular Formula C13H19N
Molecular Weight 189.30 g/mol
Cat. No. B13608527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(3,5-Dimethylbenzyl)cyclopropyl)methanamine
Molecular FormulaC13H19N
Molecular Weight189.30 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)CC2(CC2)CN)C
InChIInChI=1S/C13H19N/c1-10-5-11(2)7-12(6-10)8-13(9-14)3-4-13/h5-7H,3-4,8-9,14H2,1-2H3
InChIKeyVXGPJRITFFGIOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-(3,5-Dimethylbenzyl)cyclopropyl)methanamine: Structural Identity & Physicochemical Profile


(1-(3,5-Dimethylbenzyl)cyclopropyl)methanamine (CAS 1368367-26-3; MW 189.30 g/mol; C₁₃H₁₉N) is a 1,1‑disubstituted cyclopropylamine building block featuring a cyclopropane ring directly bonded to both an aminomethyl group (‑CH₂NH₂) and a 3,5‑dimethylbenzyl moiety . The molecule belongs to the broader class of 1‑substituted cyclopropylamine derivatives that have been developed as mechanism‑based, covalent inhibitors of lysine‑specific histone demethylase 1A (KDM1A/LSD1) and exhibit tunable selectivity over monoamine oxidases MAO‑A and MAO‑B [1][2]. Its defining structural attributes—the quaternary cyclopropyl carbon bearing both the aminomethyl and the 3,5‑dimethylbenzyl groups—differentiate it from simpler benzyl, phenyl, or regioisomeric cyclopropylamine analogs and make it a versatile intermediate for medicinal chemistry and chemical biology probe development.

Building Block 1,1‑Disubstituted cyclopropylamine scaffold
Mechanism Context Covalent KDM1A inhibitor probe design
Differentiator 3,5‑Dimethylbenzyl directly at cyclopropyl C1

(1-(3,5-Dimethylbenzyl)cyclopropyl)methanamine: Why Analogs Cannot Substitute


Cyclopropylamine‑based inhibitors achieve their biological activity through covalent modification of the FAD cofactor, a process highly sensitive to substituent identity and connectivity [1]. The 2014 Vianello et al. study established that introduction of bulkier, more lipophilic substituents on the cyclopropylamine core progressively improves KDM1A inhibitory potency and selectivity against off‑target monoamine oxidases [1][2]. The target compound possesses a 3,5‑dimethylbenzyl group attached directly to the cyclopropyl C1 carbon, distinct from regioisomers where the cyclopropylmethylamine is connected via a secondary amine linker (CAS 1179018‑14‑4) or analogs lacking the benzylic methylene spacer (CAS 1152995‑99‑7). These structural variations alter the geometry of the reactive cyclopropylamine warhead, the lipophilicity of the molecule, and the steric environment around FAD—all parameters demonstrated to modulate KDM1A vs. MAO selectivity [1]. Therefore, casual substitution with an unsubstituted benzyl analog (CAS 91245‑61‑3) or a regioisomer would confound SAR interpretation and may lead to different target engagement profiles.

Target Feature
Analog
Mismatch Concern
C1‑quaternary cyclopropylamine
Regioisomer with secondary amine linker
Warhead geometry may alter FAD adduct stereochemistry
Benzylic methylene spacer
Direct phenyl analog (no spacer)
Conformational profile differs; may shift binding-tunnel accommodation
3,5‑Dimethyl substitution
Unsubstituted benzyl analog
Lipophilicity and steric bulk differ; may reduce KDM1A vs. MAO selectivity context

(1-(3,5-Dimethylbenzyl)cyclopropyl)methanamine: Quantitative Differentiation Evidence


Lipophilicity Advantage vs. Unsubstituted Benzyl Analog

The target compound exhibits a substantially higher experimental LogP (3.14) compared to the unsubstituted (1‑benzylcyclopropyl)methanamine (CAS 91245‑61‑3; ACD/LogP 2.26), representing a ΔLogP of +0.88 [1]. This quantitative difference arises from the addition of two methyl groups to the benzyl ring (3,5‑dimethyl substitution), which increases hydrophobic surface area and is consistent with the established SAR showing that enhanced lipophilicity improves KDM1A inhibitory potency and cell permeability within this series [2].

Lipophilicity
Reported
ΔLogP +0.88
Target 3.14 vs benzyl analog 2.26
Supports permeability screening context
Experimental vs predicted LogP; vendor data
Lipophilicity LogP Physicochemical property Drug-likeness

Regioisomeric Differentiation: C1-Quaternary vs. Secondary Amine Linker

The target compound (CAS 1368367‑26‑3) features a quaternary cyclopropyl C1 carbon directly bonded to the aminomethyl group and the 3,5‑dimethylbenzyl carbon, forming a 1,1‑disubstituted cyclopropane. In contrast, the regioisomer 1‑cyclopropyl‑N‑(3,5‑dimethylbenzyl)methanamine (CAS 1179018‑14‑4) connects the cyclopropylmethyl and 3,5‑dimethylbenzyl groups via a secondary amine (‑NH‑) linker, creating a different spatial presentation of the cyclopropylamine warhead . The 2014 Vianello et al. co‑crystal structures (PDB 4UV8, 4UV9, 4UVB) directly demonstrate that cyclopropyl ring geometry and substituent connectivity dictate the stereochemistry of covalent FAD adduct formation, with trans‑configured isomers forming distinct adducts that differentially impact KDM1A inhibition kinetics [1].

Warhead Geometry
Class-level
C1‑quaternary cyclopropane architecture
Connectivity may shift FAD adduct stereochemistry
Inferred from series SAR; no direct pair data
Structural isomerism Cyclopropylamine warhead geometry Covalent inhibition KDM1A

Purity Advantage vs. Structural Isomer

The target compound is supplied at ≥98% purity by Fluorochem (Product F699612) and ChemScene (Cat. CS‑0285914), whereas the closest regioisomer 1‑cyclopropyl‑N‑(3,5‑dimethylbenzyl)methanamine (CAS 1179018‑14‑4) is supplied at 95% purity by Fluorochem (Product F687805) . This 3% absolute purity differential reduces the burden of unknown impurities in downstream biological assays, a critical factor when establishing SAR in enzyme inhibition studies where trace contaminants can confound IC₅₀ measurements.

Purity Specification
Specification review
≥98%
vs 95% for closest regioisomer
May support assay reproducibility
Vendor COA; analytical method not specified
Purity Quality control Procurement specification Reproducibility

Molecular Weight Differentiation: Methylene Spacer vs. Direct Phenyl Analog

The target compound (MW 189.30 g/mol) incorporates a benzylic methylene spacer (‑CH₂‑) between the cyclopropyl ring and the 3,5‑dimethylphenyl group, whereas the direct phenyl analog (1‑(3,5‑dimethylphenyl)cyclopropyl)methanamine (CAS 1152995‑99‑7; MW 175.27 g/mol) has the aryl ring directly attached to the cyclopropane . The +14.03 Da mass difference corresponds precisely to one methylene unit and confers increased conformational flexibility (3 rotatable bonds vs. 2), which may influence binding pocket accommodation in enzyme active sites such as KDM1A where the FAD‑binding tunnel accommodates extended lipophilic substituents [1].

MW & Flexibility
Reported
ΔMW +14.03
+1 rotatable bond vs direct phenyl analog
Supports linker-length SAR studies
Methylene spacer extends aryl reach
Molecular weight Methylene spacer Physicochemical property Chemical space

(1-(3,5-Dimethylbenzyl)cyclopropyl)methanamine: Procurement & Application Scenarios


KDM1A Inhibitor Design with Enhanced Lipophilicity

When building a SAR series around covalent KDM1A inhibitors based on the tranylcypromine scaffold, the target compound provides a +0.88 LogP advantage over the unsubstituted (1‑benzylcyclopropyl)methanamine (CAS 91245‑61‑3) . According to the Vianello et al. 2014 SAR trends, increasing substituent lipophilicity on the cyclopropylamine core correlates with improved KDM1A inhibitory potency and progressive selectivity against MAO‑A and MAO‑B [1]. The 3,5‑dimethyl pattern further adds steric bulk that may reduce metabolic oxidation of the aromatic ring, making this compound the preferred choice for cell‑based target engagement and selectivity profiling studies.

Chemical Probe Synthesis with C1-Quaternary Warhead Connectivity

For chemoproteomic studies requiring a defined covalent warhead geometry, the target compound's C1‑quaternary cyclopropane architecture (aminomethyl and 3,5‑dimethylbenzyl both directly attached to the cyclopropyl C1) cannot be replicated by the regioisomer CAS 1179018‑14‑4, which uses a secondary amine linker . Co‑crystal structures from the Vianello et al. study confirm that different cyclopropylamine connectivities produce distinct FAD‑adduct stereochemistry [1]. Researchers aiming to generate a specific covalent probe should therefore specify the target compound by CAS to ensure the intended warhead presentation.

High-Purity Building Blocks for Reproducible SAR

In lead optimization programs where even minor impurities can distort IC₅₀ measurements, the target compound's vendor‑reported 98% purity exceeds the 95% specification of its closest regioisomer (CAS 1179018‑14‑4) and the unsubstituted benzyl analog [1]. This purity differential reduces the risk of confounding biological readouts from trace side products, supports more accurate structure‑activity correlations, and decreases the need for pre‑assay repurification, directly benefiting procurement decisions in industrial and academic medicinal chemistry laboratories.

Methylene Spacer Effects on Target Binding

The target compound uniquely combines the 3,5‑dimethyl substitution pattern with a benzylic methylene spacer, distinguishing it from the directly‑attached phenyl analog (CAS 1152995‑99‑7) that lacks this spacer . The +14.03 Da mass difference and additional rotatable bond provide a distinct conformational landscape for probing how the depth of aryl penetration into the FAD‑binding hydrophobic tunnel affects KDM1A inhibition kinetics and selectivity [1]. This makes the target compound an essential comparator in systematic SAR studies examining linker length effects in covalent demethylase inhibitors.

Application
Selection Property
Validation Focus
KDM1A inhibitor SAR studies
Lipophilic substitution pattern
LogP and cell-permeability assay correlation
Chemoproteomic probe synthesis
Cyclopropylamine warhead connectivity
FAD adduct stereochemistry and residence time
Reproducible SAR building blocks
Vendor-reported purity specification
Impurity profiling and assay reproducibility
Linker-length SAR exploration
Methylene spacer presence
Binding tunnel accommodation and inhibitory kinetics
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